Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-6-27-18(23)15-9(2)14-17(28-15)21-19(29-14)20-16(22)10-7-11(24-3)13(26-5)12(8-10)25-4/h7-8H,6H2,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEWVLZPHVXXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thieno[2,3-d]thiazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources in the presence of a base.
Introduction of the Carboxylate Group: This can be achieved through esterification reactions, where the thieno[2,3-d]thiazole intermediate is reacted with ethyl chloroformate or similar reagents.
Attachment of the Trimethoxybenzamido Group: This step involves the coupling of the thieno[2,3-d]thiazole ester with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the type of substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 2-Amino-6-methylthieno[2,3-d]thiazole-5-carboxylate (CAS 837407-87-1)
Key Differences :
- The amino group at position 2 replaces the 3,4,5-trimethoxybenzamido group.
- Implications :
- Reduced hydrogen-bonding capacity due to the absence of the benzamido moiety.
- Lower molecular weight and altered pharmacokinetic properties.
- Synthetic Utility : Serves as a precursor for introducing amido groups via acylation reactions .
Thieno[2,3-d]thiazole Derivatives with Fused Pyrimidine Rings
Compounds such as substituted thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones (e.g., from ) differ in their fused heterocyclic systems.
- Functional Impact: Enhanced binding to enzymes or nucleic acids compared to the simpler thieno[2,3-d]thiazole scaffold .
Trimethoxybenzamido-Containing Analogs (e.g., )
Ethyl 3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acrylate shares the 3,4,5-trimethoxybenzamido group but features an acrylate backbone instead of a fused thieno-thiazole system.
- Structural Flexibility: The acrylate moiety allows conformational flexibility, whereas the rigid thieno-thiazole core may restrict binding modes.
Thiazole vs. Thiadiazole Derivatives ()
Compounds like ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) incorporate a thiadiazole ring.
- Electronic Properties : Thiadiazoles exhibit higher electron deficiency than thiazoles, influencing redox reactivity and interaction with biological targets.
- Synthetic Pathways: Thiadiazoles often form via cyclization of hydrazine derivatives, contrasting with the thieno-thiazole synthesis routes involving bromothiazole intermediates .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Features
Biological Activity
Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate is a synthetic compound belonging to the thiazole and thieno-thiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H23N2O6S
- Molecular Weight : 405.46 g/mol
The structural formula emphasizes the presence of the thiazole ring and the trimethoxybenzamido group, which are crucial for its biological activity.
This compound primarily acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival. Recent studies have indicated that it may inhibit the c-Met pathway, a critical signaling pathway in various cancers.
Key Mechanisms:
- c-Met Inhibition : The compound has been shown to inhibit c-Met phosphorylation, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, which is vital for preventing cancer cell division .
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cells, indicating its potential as an antitumor agent .
In Vitro Studies
Several in vitro studies have evaluated the efficacy of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MKN-45 (gastric) | 2.54 | Induces apoptosis |
| A549 (lung) | 3.89 | Cell cycle arrest |
| HeLa (cervical) | 5.23 | Inhibition of proliferation |
These results indicate a promising profile for this compound as a potential therapeutic agent against multiple types of cancer.
Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound exhibits favorable absorption and distribution characteristics. It maintains effective plasma concentrations that correlate with its biological activity in vitro.
Case Studies
- Study on Gastric Cancer : A study conducted on MKN-45 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- Lung Cancer Research : In A549 lung cancer cells, the compound showed significant inhibition of growth and induced G1 phase arrest. This suggests that it could be developed further for lung cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
